molecular formula C22H23NO4 B6151154 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, Mixture of diastereomers CAS No. 2171775-41-8

3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, Mixture of diastereomers

Cat. No.: B6151154
CAS No.: 2171775-41-8
M. Wt: 365.4 g/mol
InChI Key: YZATVOIRRXYYKP-UHFFFAOYSA-N
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Description

3-Ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a fluoromethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative characterized by a 3-ethyl substituent on the pyrrolidine ring and a mixture of diastereomers at the 2-position carboxylic acid group. The Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .

The diastereomeric mixture arises from the stereochemical flexibility at the 2-position, which complicates crystallization and purification processes.

Properties

CAS No.

2171775-41-8

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-2-14-11-12-23(20(14)21(24)25)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)

InChI Key

YZATVOIRRXYYKP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Purity

95

Origin of Product

United States

Biological Activity

3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, a compound featuring a pyrrolidine core and fluorenylmethoxycarbonyl (Fmoc) protecting group, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 315.35 g/mol
  • CAS Number : 507472-06-2
  • Structure : The compound is characterized by a pyrrolidine ring substituted with an ethyl group and an Fmoc group, which is commonly used in peptide synthesis.

Biological Activity Overview

Research indicates that compounds similar to 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown effectiveness against breast and renal cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research has indicated that certain diastereomers of pyrrolidine derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

The mechanisms through which 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid exerts its biological effects are not fully elucidated but may include:

  • Inhibition of Enzymatic Activity : The Fmoc group may facilitate interactions with specific enzymes or receptors involved in tumor growth or microbial resistance.
  • Modulation of Signaling Pathways : This compound might influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various Fmoc-protected amino acids, including derivatives similar to the target compound. The results showed significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most effective compounds induced apoptosis and caused G1 phase cell cycle arrest.

Case Study 2: Antimicrobial Effects

Research on a series of pyrrolidine derivatives revealed that compounds with structural similarities to 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the diastereomeric form in determining antimicrobial efficacy .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₁₉NO₄
Molecular Weight315.35 g/mol
CAS Number507472-06-2
Anticancer ActivityEffective against MCF-7 and A549
Antimicrobial ActivityActive against S. aureus and E. coli

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C28H32N2O6C_{28}H_{32}N_{2}O_{6} and a molecular weight of 492.6 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized for protecting amino acids during peptide synthesis. The presence of multiple stereocenters contributes to the formation of diastereomers, which can exhibit different reactivity and biological activity.

Medicinal Chemistry Applications

Peptide Synthesis:
The Fmoc group is integral in solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino groups, facilitating the stepwise assembly of peptides. The compound's ability to form stable linkages makes it suitable for synthesizing bioactive peptides that can act as potential therapeutics.

Case Study:
A study demonstrated the synthesis of a peptide using this compound as a key intermediate. The resulting peptide exhibited significant biological activity against specific cancer cell lines, underscoring the compound's utility in developing anticancer agents .

Organic Synthesis

Protecting Group Strategy:
The Fmoc group provides excellent protection for nitrogen during various synthetic transformations. Its stability under basic conditions and ease of removal under mild acidic conditions make it preferable in multi-step syntheses.

Synthetic Routes:
The compound can be synthesized through several methods involving the protection of amino groups followed by cyclization reactions. For example, the introduction of the Fmoc group can be achieved using fluorenylmethoxycarbonyl chloride in the presence of a base .

Synthetic Method Description
Fmoc ProtectionProtects amino groups during peptide synthesis.
CyclizationForms cyclic structures that enhance biological activity.

Research and Development

Research has shown that compounds similar to 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can serve as building blocks for more complex molecules with enhanced pharmacological properties. The exploration of its diastereomeric forms has revealed differences in binding affinity to target proteins, making them valuable in drug design .

Chemical Reactions Analysis

Fmoc Deprotection and Functional Group Interconversion

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for amines, enabling controlled synthesis. Key reactions include:

Reaction TypeConditionsProductsYieldReference
Alkaline Hydrolysis20% piperidine/DMF (v/v), 30 minFree pyrrolidine-2-carboxylic acid derivative>85%
Acid-Catalyzed CleavageTFA/DCM (1:1), 2 hrDeprotected amine with trifluoroacetate counterion78-92%

The ethyl substituent on the pyrrolidine ring influences reaction kinetics, with steric effects reducing deprotection rates by 15-20% compared to non-alkylated analogs.

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation under standard peptide coupling conditions:

Table 1: Coupling Agent Performance Comparison

Coupling AgentSolventTemp (°C)Diastereomer Ratio (dr)Yield
HATUDMF251.3:182%
EDCl/HOBtDCM0→251.1:176%
DCC/DMAPTHF401.5:168%

Data aggregated from demonstrates HATU provides optimal balance between yield and stereochemical control. Racemization at the α-position remains limited (<5%) due to the ethyl group's steric protection .

Esterification and Derivatization

The carboxylic acid undergoes efficient esterification:

Methyl Ester Formation

text
3-Ethyl-Fmoc-pyrrolidine-2-COOH + CH₂N₂ → 3-Ethyl-Fmoc-pyrrolidine-2-COOCH₃

Conditions : Diazomethane/Et₂O, 0°C, 1 hr (98% yield)

tert-Butyl Ester Protection

text
3-Ethyl-Fmoc-pyrrolidine-2-COOH + Boc₂O → 3-Ethyl-Fmoc-pyrrolidine-2-COO(t-Bu)

Catalyst : DMAP (5 mol%), DCC, THF, 12 hr (89% yield)

Stereochemical Modifications

The diastereomeric mixture (dr ≈ 1:1) enables distinct reactivity patterns:

Resolution Techniques

MethodStationary PhaseMobile PhaseResolution Factor (Rₛ)
HPLCChiralpak ICHexane/i-PrOH/TFA (90:10:0.1)1.8
SFCChiralcel OD-HCO₂/MeOH (85:15)2.1

Data from shows supercritical fluid chromatography (SFC) provides superior separation efficiency for large-scale applications (>10 g).

Radical-Mediated Functionalization

The ethyl side chain participates in selective C-H functionalization:

Photocatalytic Fluorination

text
3-Ethyl-Fmoc-pyrrolidine-2-COOH → 3-(1-Fluoroethyl)-Fmoc-pyrrolidine-2-COOH

Conditions : Selectfluor® (2 eq), Ru(bpy)₃Cl₂ (1 mol%), 450 nm LED, MeCN/H₂O (4:1), 24 hr
Yield : 63% with dr 3:1 (diastereomers at fluorinated position)

Coordination Chemistry

The compound forms stable complexes with transition metals:

Copper(II) Chelation

text
2×(3-Ethyl-Fmoc-pyrrolidine-2-COO⁻) + Cu²⁺ → [Cu(L)₂]

Stability Constant (log β) : 8.9 ± 0.2 (pH 7.4, 25°C)
Application : Catalytic asymmetric aldol reactions (up to 92% ee)

Stability Under Various Conditions

Critical stability parameters:

Stress ConditionDegradation PathwayHalf-Life
Aqueous Acid (0.1M HCl)Fmoc cleavage45 min
Aqueous Base (0.1M NaOH)Ester hydrolysis8 hr
UV Light (254 nm)Fluorene decomposition32 min
Thermal (100°C)Racemization12 hr

Data from accelerated stability studies informs storage recommendations: -20°C under argon with desiccant.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogous Fmoc-protected pyrrolidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications References
3-Ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid 3-ethyl, diastereomeric mixture C₂₃H₂₅NO₄ 391.45 Not reported Peptide synthesis (conformational modulation)
FMOC-DL-Proline No substituents, racemic mixture C₂₀H₁₉NO₄ 337.37 135–138 Standard proline analog in SPPS
(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid 3,3-dimethyl, single stereoisomer C₂₂H₂₃NO₄ 365.42 Not reported Rigid proline analog for stabilizing peptide β-turns
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid 5-(3-bromophenyl), stereospecific C₂₆H₂₃BrNO₄ 513.37 Not reported Targeted peptide-drug conjugates (antiparasitic applications)
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid 4-tert-butoxy, stereospecific C₂₄H₂₇NO₅ 409.47 Not reported Hydroxyproline analogs for collagen-mimetic peptides
Key Observations:

Steric and Electronic Effects :

  • The 3-ethyl substituent in the target compound introduces moderate steric bulk compared to the 3,3-dimethyl group in , which imposes greater conformational rigidity.
  • Bromophenyl substitution in enhances hydrophobicity and enables π-π interactions, making it suitable for antiparasitic drug development.

Diastereomer Complexity :

  • The diastereomeric mixture in the target compound contrasts with stereospecific analogs like and , which are synthesized as single isomers. This mixture complicates purification but offers flexibility in probing stereochemical effects on peptide activity.

Thermal Stability :

  • FMOC-DL-proline exhibits a well-defined melting point (135–138°C), whereas the target compound lacks reported thermal data, likely due to its diastereomeric heterogeneity.

Preparation Methods

1,3-Dipolar Cycloaddition with Azomethine Ylides

The 1,3-dipolar cycloaddition (1,3-DC) between azomethine ylides and dipolarophiles offers a robust pathway to construct polysubstituted pyrrolidines. As demonstrated by recent advances, Ag₂CO₃-catalyzed reactions enable high diastereoselectivity when employing N-tert-butanesulfinylimines as electron-withdrawing groups. Adapting this strategy, the target compound’s pyrrolidine core could be assembled via cycloaddition between an ethyl-bearing dipolarophile and an Fmoc-protected azomethine ylide precursor.

For instance, generating the ylide from an Fmoc-protected imino ester (e.g., Fmoc-NH-CH₂-CO₂R) and a non-nucleophilic base (e.g., DIPEA) allows reaction with ethyl-substituted α,β-unsaturated esters. The Ag₂CO₃ catalyst facilitates regioselective [3+2] cyclization, yielding a pyrrolidine ring with the ethyl group at C3 and an ester at C2. Subsequent hydrolysis of the ester to the carboxylic acid completes the backbone. Computational studies indicate that the Fmoc group’s steric bulk may influence transition-state geometry, potentially moderating diastereoselectivity compared to smaller sulfinyl auxiliaries.

Corey-Link Reaction for Amino Acid Functionalization

An alternative route leverages the Corey-Link reaction to install the C2 carboxylic acid post-pyrrolidine formation. Starting from 3-ethylpyrrolidine, trichloromethyl ketone intermediates are synthesized via LHMDS-mediated addition of chloroform. Sodium methoxide treatment converts the trichlorocarbinol to a methyl ester, which is subsequently hydrolyzed to the carboxylic acid (Scheme 1).

Key Data:

  • Trichlorocarbinol formation yields: 71% (15:1 diastereomeric ratio)

  • Ester hydrolysis efficiency: 95% yield

This method provides precise control over C2 functionalization but requires careful handling of reactive intermediates to avoid pyrrolidine aromatization, a side reaction observed in analogous systems.

Fmoc Protection Strategies

Direct Amine Protection

Introducing the Fmoc group to the pyrrolidine’s secondary amine poses challenges due to steric hindrance. Classical conditions (Fmoc-Cl, DIPEA in DMF) may require extended reaction times or elevated temperatures. Recent solvent optimization studies reveal that polar aprotic solvents like DMSO/EtOAC (1:9) enhance Fmoc-deprotection efficiency with pyrrolidine (74% yield in 30 min), suggesting analogous benefits for protection steps.

Comparative Solvent Efficiency for Fmoc Chemistry:

Solvent SystemDeprotection Yield (30 min)
DMF46%
DMSO/EtOAc (1:9)74%
DMSO/2-Me-THF (3:7)60%

Late-Stage Protection

Alternatively, introducing Fmoc after pyrrolidine formation mitigates steric issues. For example, post-cycloaddition protection of the amine using Fmoc-Osu (N-hydroxysuccinimide ester) in DMSO/THF mixtures achieves >90% coupling efficiency, as evidenced in analogous amino aldehyde syntheses.

Diastereomeric Mixture Formation and Analysis

Origins of Diastereomerism

The target compound’s two stereocenters (C2 and C3) arise during pyrrolidine ring formation. In the 1,3-DC approach, the dipolarophile’s geometry and catalyst influence facial selectivity. For example, Ag₂CO₃ promotes endo transition states, favoring (2S,3R) configurations. However, without chiral auxiliaries, competing pathways yield mixtures.

Diastereomeric Ratios in Model Systems:

Dipolarophiledr (Major:Minor)Yield
Ethyl acrylate8:172%
Ethyl cinnamate12:168%

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) effectively separates diastereomers. In a proline-derived system, baseline resolution was achieved with Δtₚ = 2.3 min for (2S,3R) and (2R,3S) isomers.

Optimization of Reaction Conditions

Catalytic Enhancements

Silver(I) additives significantly improve cycloaddition kinetics. Screening of Ag salts revealed Ag₂CO₃ as optimal, providing 72% yield vs. 35% with AgOAc.

Solvent Effects on Fmoc Stability

While DMF remains standard for Fmoc chemistry, greener alternatives like 2-Me-THF/DMSO (3:7) show promise, achieving 60% deprotection yields without compromising Fmoc stability during protection steps.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsDiastereomer Control
1,3-Dipolar CycloadditionHigh atom economyRequires chiral catalystsModerate (8:1 dr)
Corey-Link ReactionPrecise C2 functionalizationMulti-step, low yieldsLimited

Q & A

Q. What are the established synthetic routes for preparing 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, the Fmoc (fluorenylmethyloxycarbonyl) group is introduced to protect the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS). A common approach includes:

Fmoc Protection : Reacting the pyrrolidine precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) .

Ethyl Substituent Introduction : Alkylation at the 3-position using ethyl halides or via reductive amination .

Carboxylic Acid Activation : Final hydrolysis of esters (e.g., ethyl esters) to yield the carboxylic acid .
Key intermediates should be characterized via NMR and mass spectrometry to confirm regiochemistry and diastereomeric ratios .

Q. How is the diastereomeric mixture characterized experimentally?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve diastereomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., JJ-values in 1H^1H NMR) to distinguish stereoisomers. For example, vicinal protons on the pyrrolidine ring show distinct splitting patterns .
  • Circular Dichroism (CD) : Confirm enantiomeric excess if resolved .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 337.37) .

Q. What is the role of the Fmoc group in this compound’s applications?

  • Methodological Answer : The Fmoc group serves as a temporary protecting group for amines in SPPS. Its advantages include:
  • Orthogonal Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-sensitive functional groups .
  • UV Detectability : Absorbs at 301 nm, enabling real-time monitoring during synthesis .

Advanced Questions

Q. How can diastereomers of this compound be separated at scale, and what challenges arise?

  • Methodological Answer :
  • Preparative Chiral Chromatography : Use simulated moving bed (SMB) chromatography with cellulose-based stationary phases .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance selectivity .
    Challenges :
  • Low solubility in non-polar solvents complicates crystallization.
  • Dynamic interconversion of diastereomers under acidic/basic conditions may reduce resolution efficiency .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C .
  • pH Sensitivity : Hydrolysis of the Fmoc group accelerates at pH > 10, while the pyrrolidine ring remains stable in acidic conditions (pH 2–6) .
  • Light Sensitivity : Store in amber vials; Fmoc derivatives degrade under prolonged UV exposure .

Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for amide bond formation using Gaussian09 at the B3LYP/6-31G(d) level. Focus on steric effects from the 3-ethyl group and Fmoc protection .
  • Molecular Dynamics (MD) : Simulate interactions with coupling reagents (e.g., HATU) to assess activation efficiency .

Q. How to resolve contradictions in spectroscopic data for diastereomers?

  • Methodological Answer : Contradictions often arise from:
  • Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) can suppress signal splitting caused by conformational exchange .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining absolute configurations .
  • Isotopic Labeling : Use 13C^{13}C-labeled analogs to trace coupling pathways in complex mixtures .

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